molecular formula C10H12ClFO2S2 B1445671 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride CAS No. 1375067-81-4

4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride

Cat. No. B1445671
M. Wt: 282.8 g/mol
InChI Key: WYVQUDHIPLMQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride is defined by its molecular formula, C10H12ClFOS2. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.

Scientific Research Applications

  • Organic Adsorption on Hydrophilic Hierarchical Structures

    • This involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials by preparing micro/nanostructures and chemical modification. Organic adsorbates on hierarchically structured surfaces for superhydrophobicity have shown promising results in the wetting field .
  • Hole Transporting Material for Perovskite Solar Cell Applications

    • Developing hole-transport materials (HTMs) with high hole mobility is critical for constructing efficient perovskite solar cells (PSCs). A stable zinc complex-based HTM has been used to improve hole mobility and PSC performance .
  • Sensor for Lead Contamination

    • Although not directly related to your compound, similar compounds are used in the development of sensors for detecting lead contamination in drinking water .
  • Fluorinated Polymers for Biomedical Applications

    • Fluorinated polymers are a unique class of materials that exhibit a combination of suitable properties for a wide range of applications, which mainly arise from their outstanding chemical resistance, thermal stability, low friction coefficients and electrical properties . They have found widespread industrial and commercial applications, based on their ability to change in a controlled fashion one or more of their physicochemical properties, in response to single or multiple external stimuli such as light, temperature, electrical and magnetic fields, pH and/or biological signals .
  • Bottlebrush Copolymers for Various Applications

    • Bottlebrush copolymers contain two (or more) different types of polymeric side-chains. Recent work has explored the diverse properties and functions of bottlebrush polymers and copolymers in solutions, films, and melts, and applications explored include photonic materials, bottlebrush films for lithographic patterning, drug delivery, and tumor detection and imaging .

Safety And Hazards

In terms of safety, it is advised to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consult a physician and show the safety data sheet .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanylbutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2S2/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVQUDHIPLMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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